(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Description
Structural Classification and Nomenclature
The compound (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride belongs to the class of 1,2,4-oxadiazole derivatives, a heterocyclic framework characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is C₇H₁₄ClN₃O , with a molecular weight of 191.66 g/mol . The IUPAC name reflects its structural features: a tert-butyl group (-C(CH₃)₃) at position 5 of the 1,2,4-oxadiazole ring and a methanamine (-CH₂NH₂) substituent at position 3, forming a hydrochloride salt.
The SMILES notation (CC(C)(C)C1=NC(=NO1)CN.Cl) and InChI key (DEMYOKSOUVVNGZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. The oxadiazole core contributes to its planar aromaticity, while the tert-butyl group introduces steric bulk, influencing solubility and reactivity. Compared to other oxadiazole isomers (e.g., 1,3,4-oxadiazoles), 1,2,4-oxadiazoles exhibit distinct electronic properties due to differences in dipole moments and charge distribution.
Table 1: Key Structural Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₇H₁₄ClN₃O |
| Molecular Weight | 191.66 g/mol |
| SMILES | NCC1=NOC(C(C)(C)C)=N1.Cl |
| InChI Key | DEMYOKSOUVVNGZ-UHFFFAOYSA-N |
| Ring System | 1,2,4-Oxadiazole |
| Substituents | 5-tert-butyl, 3-methanamine hydrochloride |
Properties
IUPAC Name |
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-7(2,3)6-9-5(4-8)10-11-6;/h4,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKYDIRAXXXNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, with the CAS number 1315366-45-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C₇H₁₄ClN₃O
- Molecular Weight : 191.66 g/mol
- CAS Number : 1315366-45-0
- Structure : The compound contains a tert-butyl group attached to an oxadiazole ring, which is known for its diverse biological properties.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
- In vitro studies indicated that derivatives exhibit IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines .
-
Mechanism of Action :
- Flow cytometry assays revealed that oxadiazole derivatives induce apoptosis in cancer cells via activation of the p53 pathway and caspase cascade .
- Molecular docking studies suggest strong interactions between the oxadiazole ring and target proteins, akin to established anticancer drugs like Tamoxifen .
- Enzyme Inhibition :
Table 1: Biological Activity Data of Oxadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 5b | SK-MEL-2 | 2.41 | Caspase activation |
| 5c | PANC-1 | 1.50 | AChE inhibition |
| 5d | HeLa | 3.00 | BChE inhibition |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines, including MCF-7 and U-937. The results indicated that compounds with a similar structure to this compound exhibited significantly higher cytotoxicity compared to standard treatments like doxorubicin .
- Neuroprotective Potential :
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmacological agent due to its structural characteristics that allow for interaction with biological targets.
Potential Therapeutic Uses:
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit antimicrobial properties. The introduction of the tert-butyl group may enhance lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains .
- Anticancer Properties : Some studies suggest that oxadiazole derivatives can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .
Biological Research
In biological research, this compound is utilized for various applications:
Buffering Agent :
- It serves as a non-ionic organic buffering agent in cell cultures, maintaining pH stability in the range of 6 to 8.5, which is crucial for optimal cellular function during experiments .
Material Science
The compound's unique chemical structure lends itself to applications in material science:
Polymer Chemistry :
- Research has explored the incorporation of oxadiazole units into polymer matrices to enhance thermal stability and mechanical properties. These materials could be beneficial in developing high-performance plastics and coatings .
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxadiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The introduction of the tert-butyl group was found to enhance the compound's effectiveness compared to its non-substituted analogs.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies showed that this compound significantly reduced the proliferation of specific cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, molecular properties, and available data:
Key Observations:
Aromatic substituents (e.g., phenyl, chlorophenyl) further elevate lipophilicity, which may improve target binding in hydrophobic pockets . Steric Hindrance: The tert-butyl group in the target compound may restrict molecular rotation, as evidenced by its higher CCS values compared to smaller analogs like the methyl derivative . Electronic Effects: Electron-withdrawing groups (e.g., chloro, nitro) on aryl substituents could modulate the oxadiazole ring’s electronic profile, affecting reactivity and intermolecular interactions .
Piperazine-linked oxadiazole derivatives (e.g., {1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride) are explored as bacterial efflux pump inhibitors, highlighting the pharmacological relevance of this structural class .
Synthesis and Commercial Availability :
- Most analogs are commercially available as building blocks (e.g., Enamine, Combi-Blocks), indicating standardized synthesis routes, likely involving cyclization of amidoximes with carboxylic acid derivatives followed by amine functionalization and salt formation .
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds through the following key stages:
- Formation of the 1,2,4-oxadiazole core, often via cyclization of amidoxime intermediates with carboxylic acid derivatives.
- Introduction of the tert-butyl substituent at the 5-position of the oxadiazole ring.
- Attachment of the methanamine group at the 3-position via a suitable linker.
- Conversion of the free amine into the hydrochloride salt for stability and handling.
Preparation of 5-(tert-butyl)-1,2,4-oxadiazole Precursors
A common starting point is the synthesis of ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate, which serves as a versatile intermediate.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Pivaloylacetonitrile dissolved in ethanol, cooled to -5 °C; isopropylnitrite added; hydrogen chloride gas bubbled for 5 min; stirred 2 h in ice bath then 2 days at ambient temperature | 60-70% (approx.) | Formation of oxadiazole ring via cyclization and nitrile functionalization |
| 2 | Filtration and chromatographic purification (silica gel, acetic acid ethyl ester/petroleum ether 1:1 v/v) | - | Purification to isolate ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate |
This ester intermediate is crucial for subsequent functionalization steps.
Conversion to (5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
The methanamine moiety is introduced by nucleophilic substitution or amidation reactions involving the oxadiazole ester or acid derivatives.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrolysis of ethyl ester to carboxylic acid | Lithium hydroxide in methanol/water, room temperature, 24 h | Quantitative | Acid intermediate used for amidation |
| Amidation | Reaction of 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylic acid with aminomethyl derivatives using coupling reagents such as HOBt and EDC in DMF, room temperature, overnight | 30-50% | Formation of amide bond linking methanamine group |
| Salt formation | Treatment of free amine with 4 N HCl in 1,4-dioxane, room temperature, overnight | 74-100% over two steps | Conversion to hydrochloride salt for improved stability |
This sequence ensures the methanamine is covalently attached to the oxadiazole core and stabilized as the hydrochloride salt.
Alternative Synthetic Approaches
- Grignard Reaction: Use of iPrMgCl·LiCl at low temperature (-78 °C) followed by formylation with N-formylmorpholine to functionalize the oxadiazole ring, enabling further substitution steps.
- Fluoride or Amino Substitutions: Reactions involving amino heterocycles or fluorinated intermediates under inert atmosphere with triethylamine or aluminum reagents to introduce methanamine or related groups.
- Deprotection Strategies: Use of trifluoroacetic acid (TFA) in dichloromethane to remove protecting groups such as tert-butyl esters, yielding the free acid or amine for further modification.
Representative Reaction Conditions Summary Table
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxadiazole ring formation | Pivaloylacetonitrile, isopropylnitrite, HCl gas | Ethanol | -5 °C to RT | 2 days | ~60-70 | Cyclization and nitrile activation |
| Ester hydrolysis | LiOH | Methanol/Water | RT | 24 h | Quantitative | Converts ester to acid |
| Amidation | HOBt, EDC, DIPEA, aminomethyl derivative | DMF | RT | Overnight | 30-50 | Amide bond formation |
| Salt formation | 4 N HCl | 1,4-Dioxane | RT | Overnight | 74-100 | Formation of hydrochloride salt |
| Deprotection (if needed) | TFA | DCM | RT | 2-8 h | 74-100 | Removes protecting groups |
Research Findings and Optimization Notes
- The use of coupling reagents such as HOBt and EDC in DMF facilitates efficient amide bond formation with moderate to good yields.
- Hydrolysis of esters under mild basic conditions (LiOH in MeOH/H2O) proceeds quantitatively without degradation of the oxadiazole ring.
- Salt formation with HCl in dioxane is a mild and effective method to obtain the hydrochloride salt with high purity.
- Reaction times and temperatures are optimized to balance reactivity and stability of sensitive intermediates.
- Chromatographic purification is essential to isolate pure intermediates and final products, often using silica gel or reverse-phase C18 columns with gradient elution.
Q & A
Basic: What are the recommended synthetic routes for (5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves cyclocondensation of precursors like amidoximes with activated carbonyl derivatives. For example, tert-butyl-substituted oxadiazoles are synthesized via cyclization under acidic or thermal conditions. Key steps include:
- Cyclization: React tert-butyl-substituted amidoxime with a ketone or ester under reflux in a polar aprotic solvent (e.g., DMF) .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove unreacted intermediates .
- Amine Protection/Deprotection: If the primary amine is unstable, employ Boc-protection before cyclization, followed by HCl-mediated deprotection .
Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the oxadiazole ring (characteristic peaks at δ 8.5–9.0 ppm for oxadiazole protons) and tert-butyl group (singlet at ~1.3 ppm) .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS verifies molecular weight (e.g., [M+H]+ ion) and detects impurities .
- Elemental Analysis: Validate C, H, N, and Cl content to confirm stoichiometry .
Basic: How can solubility challenges in aqueous or organic solvents be addressed for biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤5% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
- pH Adjustment: For amine-containing compounds, prepare buffered solutions (pH 4–6) to enhance solubility via protonation .
- Surfactants: Add Tween-80 (0.1–1%) for hydrophobic derivatives in in vitro assays .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls. Discrepancies often arise from variations in ATP levels in viability assays .
- Metabolic Stability: Test compound stability under assay conditions (e.g., LC-MS monitoring for degradation products) .
- Orthogonal Assays: Validate activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Advanced: What experimental strategies are recommended for studying interactions with biological macromolecules (e.g., proteins)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases) based on oxadiazole ring interactions .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) using immobilized protein targets .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Conditions: Incubate at pH 2 (HCl) and pH 9 (NaOH) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stress: Heat solid samples at 60°C for 1 week to assess crystallinity changes (PXRD) .
- Light Sensitivity: Expose solutions to UV (254 nm) and visible light, analyzing photodegradation products .
Advanced: What methodologies are applicable for assessing environmental impact and biodegradation?
Methodological Answer:
- OECD 301D Test: Measure aerobic biodegradability in activated sludge over 28 days, monitoring CO2 evolution .
- Aquatic Toxicity: Use Daphnia magna acute toxicity assays (EC50 determination) .
- Computational Modeling: Predict environmental persistence using EPI Suite™ (e.g., BIOWIN models) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
